1-Chloro-N,N-dimethylmethanesulfonamide

Description

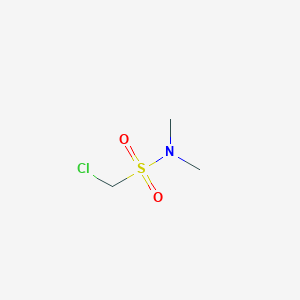

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-N,N-dimethylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClNO2S/c1-5(2)8(6,7)3-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXITUKQGFPKRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448718 | |

| Record name | 1-Chloro-N,N-dimethylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35427-68-0 | |

| Record name | 1-Chloro-N,N-dimethylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-N,N-dimethylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-Chloro-N,N-dimethylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract: 1-Chloro-N,N-dimethylmethanesulfonamide, a compound of interest in medicinal chemistry and synthetic methodology, currently lacks a comprehensive, publicly available dataset of its experimentally determined physical properties. This technical guide addresses this critical knowledge gap by providing a detailed framework for the systematic characterization of this molecule. In the absence of established experimental values, this document outlines robust, field-proven protocols for determining key physical parameters, including melting point, boiling point, density, and solubility. Furthermore, it provides a predictive analysis of the spectral characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) that are crucial for structural verification and purity assessment. This guide is intended to empower researchers to generate reliable, reproducible data, thereby facilitating the compound's application in drug discovery and development.

Introduction: The Significance of α-Chlorosulfonamides in Modern Chemistry

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs with diverse therapeutic applications, including antibacterial, antiviral, and anticancer agents.[1][2] The introduction of a chlorine atom at the α-position to the sulfonyl group, as seen in this compound, creates a reactive center that can be exploited for further synthetic transformations. Halogenated organic molecules are of immense interest in drug discovery, as the inclusion of a halogen can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.[3]

A thorough understanding of the physical properties of this compound is paramount for its effective use. These properties govern its behavior in various solvents, its stability under different conditions, and its suitability for specific reaction setups. For drug development professionals, these parameters are critical for formulation, bioavailability, and ultimately, the therapeutic efficacy of any potential drug candidate derived from this scaffold.

This guide provides a comprehensive overview of the essential physical properties of this compound and, more importantly, details the experimental methodologies required for their precise determination.

Molecular and Predicted Physicochemical Properties

While experimentally determined data for this compound is scarce, computational models provide valuable predicted properties. It is crucial to underscore that these are in silico estimations and must be validated through rigorous experimentation.

| Property | Predicted Value/Information | Data Source |

| Molecular Formula | C₃H₈ClNO₂S | PubChem |

| Molecular Weight | 157.62 g/mol | PubChem |

| CAS Number | 35427-68-0 | Sigma-Aldrich[4] |

| Physical Form | Solid | Sigma-Aldrich |

| XLogP3 | 0.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 157.001525 g/mol | PubChem |

| Monoisotopic Mass | 157.001525 g/mol | PubChem |

| Topological Polar Surface Area | 45.8 Ų | PubChem |

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physical properties of this compound. The causality behind experimental choices is explained to ensure a thorough understanding of the principles at play.

Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range.[5]

This method is chosen for its accuracy, small sample requirement, and the widespread availability of the necessary apparatus.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.

-

Obtain a capillary melting point tube, sealed at one end.

-

Press the open end of the capillary tube into the powdered sample until a small amount of solid is packed into the tube.

-

Invert the tube and gently tap it on a hard surface to cause the solid to fall to the bottom. Repeat until the packed sample is 2-3 mm high.[6]

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of a melting point apparatus.

-

Set the heating rate to a rapid value initially to determine an approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new sample and place it in the apparatus.

-

Set the heating rate to a slow and steady 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat the measurement with a fresh sample to ensure reproducibility.

-

The sharpness of the melting range serves as an internal validation of the sample's purity. If a broad range is observed, the compound should be purified (e.g., by recrystallization) and the melting point redetermined.

Diagram: Workflow for Capillary Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound using the capillary method.

Boiling Point

Given that this compound is a solid at room temperature, its boiling point will be determined under reduced pressure to prevent decomposition at high temperatures. The Siwoloboff method is a suitable microscale technique.

This method is ideal for small sample quantities and provides good accuracy.[7]

-

Apparatus Setup:

-

Attach a small test tube (e.g., 75 x 10 mm) to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Add approximately 0.5 mL of this compound to the test tube.

-

Create a small inverted capillary by sealing one end of a melting point capillary tube and cutting it to a length of about 5 cm. Place this inverted capillary, open end down, into the test tube containing the sample.

-

Clamp the thermometer with the attached sample tube in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil). The sample should be positioned in the circulating part of the Thiele tube.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a microburner.

-

As the temperature rises, air trapped in the inverted capillary will expand and be released as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the inverted capillary. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Remove the heat and allow the apparatus to cool slowly.

-

Observe the point at which the stream of bubbles slows down and the liquid is drawn back into the inverted capillary. The temperature at this moment is the boiling point of the liquid at the recorded atmospheric pressure.[7]

-

Record the atmospheric pressure.

-

The principle of this method relies on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding pressure. The trapped vapor in the inverted capillary provides a clear visual indication of this equilibrium point.

Diagram: Siwoloboff Boiling Point Determination Setup

Caption: Schematic of the Siwoloboff method for micro-boiling point determination.

Density

The density of a solid is a fundamental physical property that can be used for identification and to assess packing efficiency in the solid state.

Gas pycnometry is a highly accurate and non-destructive method for determining the true density of a solid, excluding the volume of any open pores.[1][8] Helium is used as the displacement gas because its small atomic size allows it to penetrate small pores and its inert nature prevents interactions with the sample.[9]

-

Calibration:

-

Calibrate the gas pycnometer according to the manufacturer's instructions, typically using a certified calibration sphere of known volume.

-

-

Sample Preparation:

-

Accurately weigh a sufficient amount of the this compound sample. The required mass will depend on the volume of the sample chamber.

-

Place the weighed sample into the sample chamber of the pycnometer.

-

-

Measurement:

-

Seal the sample chamber and purge the system with helium gas to remove any air and moisture.

-

Pressurize the sample chamber with helium to a predetermined pressure.

-

Open the valve to the expansion chamber (of known volume) and allow the gas to expand.

-

The instrument measures the pressure drop, from which the volume of the solid sample is calculated using Boyle's Law.[10]

-

The instrument software will typically perform multiple measurement cycles and provide an average volume.

-

-

Calculation:

-

The density (ρ) is calculated using the formula: ρ = mass / volume

-

The value obtained is the "true" or "skeletal" density. If the compound is known to be porous, this value will be higher than the bulk density.

Diagram: Principle of Gas Pycnometry

Caption: Simplified workflow illustrating the principle of gas pycnometry for density measurement.

Solubility

Solubility is a critical parameter in drug development, influencing dissolution rate and bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[11]

This method is robust and allows for the determination of solubility in various solvents. UV-Vis spectroscopy is a straightforward and sensitive method for quantification, provided the compound has a suitable chromophore.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, dichloromethane, acetone). The presence of undissolved solid is essential to ensure saturation.[3]

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the UV-Vis calibration curve.

-

-

Quantification (UV-Vis Spectroscopy):

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max).

-

Create a calibration curve by plotting absorbance versus concentration.[12]

-

Measure the absorbance of the diluted sample solution and use the calibration curve to determine its concentration.

-

Calculate the original solubility by taking into account the dilution factor.

-

The equilibrium is considered reached when solubility measurements at different time points (e.g., 24h and 48h) yield consistent results. The linearity of the calibration curve validates the quantification method.

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for determining solubility using the shake-flask method with UV-Vis quantification.

Predicted Spectral Data and Interpretation

The following sections describe the expected spectral characteristics of this compound. This information is vital for confirming the identity and purity of a synthesized sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR):

-

N,N-dimethyl group (-N(CH₃)₂): A singlet is expected for the six equivalent protons of the two methyl groups. The chemical shift would likely be in the range of 2.8-3.2 ppm.

-

Chloromethyl group (-CH₂Cl): A singlet is expected for the two protons of the chloromethyl group. Due to the electron-withdrawing effects of both the sulfonyl group and the chlorine atom, this peak is expected to be significantly downfield, likely in the range of 4.5-5.0 ppm.

-

-

¹³C NMR (Carbon NMR):

-

N,N-dimethyl carbons (-N(CH₃)₂): A single peak is expected for the two equivalent methyl carbons, likely in the range of 35-45 ppm.

-

Chloromethyl carbon (-CH₂Cl): A single peak is expected for the chloromethyl carbon, shifted downfield due to the electronegative chlorine and sulfonyl group, likely in the range of 60-70 ppm.

-

Infrared (IR) Spectroscopy

-

Sulfonyl group (SO₂): Two strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds. These typically appear in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

-

C-H stretching: Peaks corresponding to the C-H stretching of the methyl and methylene groups are expected in the range of 2850-3000 cm⁻¹.

-

C-N stretching: A peak for the C-N bond stretching is expected around 1000-1250 cm⁻¹.

-

C-Cl stretching: A peak for the C-Cl bond is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak. Due to the presence of chlorine, an isotopic pattern will be observed, with a peak at m/z 157 (for ³⁵Cl) and a peak at m/z 159 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Fragmentation Pattern: Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the S-C bond.[13][14][15] Expected fragments could include:

-

Loss of the chloromethyl radical (•CH₂Cl) to give a fragment at m/z 108.

-

Cleavage of the S-N bond to give a dimethylamino fragment or related ions.

-

Loss of SO₂ to give a fragment at m/z 93.

-

Conclusion

This technical guide provides a comprehensive framework for the experimental determination of the key physical properties of this compound. By following the detailed protocols for measuring melting point, boiling point, density, and solubility, and by comparing the obtained spectral data with the provided predictions, researchers can confidently characterize this important synthetic building block. The generation of a robust and reliable dataset for this compound will undoubtedly facilitate its application in the advancement of medicinal chemistry and drug discovery.

References

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Penn State Materials Research Institute. Density: Helium Pycnometry. Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). Retrieved from [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from [Link]

- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.

-

ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Retrieved from [Link]

-

YouTube. (2019, September 6). Measure Density with a Pycnometer. Retrieved from [Link]

-

1 density determination by pycnometer. (n.d.). Retrieved from [Link]

-

Scholars Research Library. Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

-

YouTube. (2014, July 28). How to Prepare a Melting Point Capillary Tube. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Retrieved from [Link]

-

Scite.ai. Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Retrieved from [Link]

-

ibacon GmbH. EU A.2: Boiling temperature. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Jeplerts' Blog. (2008, December 21). Siwoloboff Method. Retrieved from [Link]

-

ACS Publications. (2021, February 15). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Gas (Helium) Pycnometer Theory and Practice. (n.d.). Retrieved from [Link]

-

CDN. (2014, May 5). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Retrieved from [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). Retrieved from [Link]

-

ACS Publications. (2018, July 3). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education. Retrieved from [Link]

-

Pobel. (2026, January 13). ≫ How to Measure and Calculate Density with a Pycnometer. Retrieved from [Link]

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point:. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). 11.2: Potentiometric Methods. Retrieved from [Link]

-

Grokipedia. Gas pycnometer. Retrieved from [Link]

-

ACS Publications. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Retrieved from [Link]

-

thinkSRS.com. Melting Point Determination. Retrieved from [Link]

-

ResearchGate. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations | Request PDF. Retrieved from [Link]

-

YouTube. (2022, April 29). Overview of Gas Pycnometry. Retrieved from [Link]

-

Scribd. Microscale Boiling Point Determination | PDF | Thermometer. Retrieved from [Link]

-

Oxford Academic. Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

ACS Publications. Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Retrieved from [Link]

-

Buchi.com. Boiling point determination according to Siwoloboff and Ph. Eur. - a comparison. Retrieved from [Link]

Sources

- 1. measurlabs.com [measurlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. bioassaysys.com [bioassaysys.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. jk-sci.com [jk-sci.com]

- 7. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 8. Density: Helium Pycnometry | Materials Research Institute [mri.psu.edu]

- 9. thermopycnometer.com [thermopycnometer.com]

- 10. grokipedia.com [grokipedia.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

- 13. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure of 1-Chloro-N,N-dimethylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, with applications ranging from antibacterial agents to diuretics and anticonvulsants. The introduction of reactive functional groups onto the sulfonamide scaffold provides a powerful handle for further molecular elaboration. 1-Chloro-N,N-dimethylmethanesulfonamide, with the chemical formula C₃H₈ClNO₂S, is one such functionalized sulfonamide. Its structure incorporates a dimethylsulfamoyl group attached to a chloromethyl moiety, rendering it susceptible to a variety of nucleophilic substitution reactions. A thorough understanding of its three-dimensional structure and electronic properties is paramount for predicting its reactivity and designing novel synthetic transformations.

Molecular Structure and Properties

The molecular structure of this compound dictates its physical and chemical properties. While a definitive crystal structure is not publicly available, its geometry can be reliably predicted using Valence Shell Electron Pair Repulsion (VSEPR) theory and computational modeling.

Geometric Configuration

The central sulfur atom is bonded to two oxygen atoms, a nitrogen atom of the dimethylamino group, and the carbon atom of the chloromethyl group. According to VSEPR theory, the four electron domains around the sulfur atom will arrange themselves in a tetrahedral geometry to minimize electron-pair repulsion[1][2]. This results in approximate bond angles of 109.5° around the sulfur atom.

The nitrogen atom of the dimethylamino group is also predicted to have a trigonal pyramidal geometry, with the lone pair of electrons occupying one of the tetrahedral positions. This geometry, however, is often subject to resonance effects with the sulfonyl group, which can lead to a more planar arrangement.

A logical workflow for determining the molecular geometry is as follows:

Caption: VSEPR theory workflow for predicting the geometry of this compound.

Key Structural Parameters (Predicted)

Due to the lack of experimental crystallographic data, the following structural parameters are predicted based on computational models and data from analogous molecules.

| Parameter | Predicted Value | Justification |

| S=O Bond Length | ~1.43 Å | Typical double bond length in sulfonamides. |

| S-N Bond Length | ~1.65 Å | Single bond with some double bond character due to resonance. |

| S-C Bond Length | ~1.77 Å | Standard single bond length. |

| C-Cl Bond Length | ~1.78 Å | Typical single bond length. |

| O-S-O Bond Angle | ~120° | Due to the repulsion of the double bonds. |

| O-S-N Bond Angle | ~107° | Tetrahedral geometry with slight compression. |

| O-S-C Bond Angle | ~107° | Tetrahedral geometry with slight compression. |

| N-S-C Bond Angle | ~109° | Close to the ideal tetrahedral angle. |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₈ClNO₂S | Sigma-Aldrich[3] |

| Molecular Weight | 157.62 g/mol | Sigma-Aldrich[3] |

| CAS Number | 35427-68-0 | Sigma-Aldrich[3] |

| Appearance | Solid (predicted) | --- |

| Boiling Point | Not available | --- |

| Melting Point | Not available | --- |

| Solubility | Soluble in organic solvents (predicted) | --- |

Synthesis and Reactivity

Proposed Synthesis

A plausible synthetic route to this compound involves the reaction of N,N-dimethylsulfamoyl chloride with a suitable chloromethylating agent. A common method for the chloromethylation of active methylene compounds can be adapted for this synthesis.

Reaction Scheme:

(CH₃)₂NSO₂Cl + CH₂O + HCl → ClCH₂SO₂N(CH₃)₂ + H₂O

Experimental Protocol (Proposed):

-

Reaction Setup: To a cooled (0-5 °C) and stirred solution of N,N-dimethylsulfamoyl chloride (1.0 eq.) in a suitable inert solvent (e.g., dichloromethane), add paraformaldehyde (1.1 eq.).

-

Addition of HCl: Bubble dry hydrogen chloride gas through the mixture or add a solution of HCl in an organic solvent dropwise while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with cold water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dominated by the two electrophilic centers: the sulfur atom of the sulfonyl group and the carbon atom of the chloromethyl group.

-

Nucleophilic Attack at Sulfur: The sulfonyl group is a strong electron-withdrawing group, making the sulfur atom highly electrophilic. It can react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. This reactivity is characteristic of sulfamoyl chlorides in general[4].

-

Nucleophilic Substitution at the Chloromethyl Carbon: The chlorine atom on the methyl group can be displaced by various nucleophiles in an Sₙ2 reaction. This allows for the introduction of the N,N-dimethylsulfamoylmethyl moiety into various organic molecules. The reactivity of this position is similar to that of other N-chloromethyl compounds[5].

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. While experimental spectra for this specific compound are not widely published, reliable predictions can be made based on the analysis of similar structures and the use of computational tools[6][7][8].

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 5.0 | Singlet | 2H | -CH₂Cl |

| ~2.9 - 3.2 | Singlet | 6H | -N(CH₃)₂ |

¹³C NMR (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~55 - 60 | -CH₂Cl |

| ~37 - 40 | -N(CH₃)₂ |

Rationale for Predictions: The chemical shifts are estimated based on the expected electronic environment of the protons and carbons. The electronegative chlorine and sulfonyl groups will deshield the adjacent protons and carbons, shifting their signals downfield. Online NMR prediction tools can provide more refined estimates[6][7][8].

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of a sulfonamide is characterized by strong absorption bands corresponding to the stretching vibrations of the S=O and S-N bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1350 - 1320 | Strong | Asymmetric SO₂ stretch |

| ~1170 - 1150 | Strong | Symmetric SO₂ stretch |

| ~950 - 900 | Medium | S-N stretch |

| ~750 - 650 | Strong | C-Cl stretch |

These predictions are based on established correlation tables for sulfonamide and organochlorine compounds.

Mass Spectrometry (MS) (Predicted)

Electron ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Predicted Fragmentation Pattern:

-

Molecular Ion [M]⁺•: m/z 157 and 159 (due to ³⁵Cl and ³⁷Cl isotopes).

-

Loss of Chlorine radical [M - Cl]⁺: m/z 122. This would be a significant peak due to the stability of the resulting cation.

-

Cleavage of the S-C bond [M - CH₂Cl]⁺: m/z 108. This corresponds to the dimethylsulfamoyl cation.

-

Dimethylaminosulfonyl radical cation [(CH₃)₂NSO₂]⁺•: m/z 108.

-

Dimethyliminium ion [(CH₃)₂N=CH₂]⁺: m/z 58. A common fragment from molecules containing a dimethylamino group.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Applications in Drug Development and Research

The dual reactivity of this compound makes it a valuable intermediate in the synthesis of novel compounds for drug discovery and development. The dimethylsulfamoyl group is a common pharmacophore in many biologically active molecules, and the ability to introduce this group via a reactive chloromethyl handle provides a versatile synthetic strategy. Potential applications include the synthesis of novel enzyme inhibitors, receptor antagonists, and other therapeutic agents.

Safety and Handling

This compound is expected to be a reactive and potentially hazardous compound. As with all sulfonyl chlorides and alkylating agents, appropriate safety precautions should be taken. It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. It is likely to be corrosive and a lachrymator.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and reactivity of this compound. While a lack of extensive experimental data necessitates the use of predictive models for some properties, the fundamental principles of its chemistry are well-understood based on the behavior of analogous compounds. Its bifunctional nature makes it a promising reagent for the synthesis of complex and potentially bioactive molecules, warranting further investigation by the scientific community.

References

-

PubChem. 1-chloro-N-methylmethanesulfonamide. [Link]

- Google Patents. Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0245071). [Link]

-

YouTube. predicting likely fragments in a mass spectrum. [Link]

-

ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

-

Chemistry LibreTexts. 10.2: VSEPR Theory - The Five Basic Shapes. [Link]

- Google Patents.

-

Semantic Scholar. Reactions with N‐Carbonylsulfamoyl Chloride. [Link]

-

Wikipedia. VSEPR theory. [Link]

-

ResearchGate. CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study. [Link]

- Google Patents. Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride.

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

PubMed. Predicting molecular formulas of fragment ions with isotope patterns in tandem mass spectra. [Link]

-

Cheminfo.org. Simulate and predict NMR spectra. [Link]

-

Durham E-Theses. New studies in aromatic chloromethylation. [Link]

-

YouTube. Applying VSEPR Theory. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. VSEPR theory - Wikipedia [en.wikipedia.org]

- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101066937A - Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride - Google Patents [patents.google.com]

- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simulate and predict NMR spectra [nmrdb.org]

- 8. PROSPRE [prospre.ca]

An In-depth Technical Guide to the Synthesis of 1-Chloro-N,N-dimethylmethanesulfonamide

Abstract: This guide provides a comprehensive technical overview for the synthesis of 1-Chloro-N,N-dimethylmethanesulfonamide, a specialized sulfonamide derivative. Recognizing the general scarcity of direct published procedures for this specific molecule, this document outlines a robust and chemically sound synthetic strategy derived from established principles of organic chemistry. We will address potential points of confusion with common isomers, detail a complete experimental protocol, explore the underlying reaction mechanism, and cover essential safety and characterization techniques. This whitepaper is intended for researchers and professionals in organic synthesis and drug development who require a practical, first-principles approach to accessing this compound.

Introduction and Strategic Clarification

This compound is an organosulfur compound with the chemical structure ClCH₂SO₂N(CH₃)₂. Its utility in medicinal chemistry and materials science lies in its bifunctional nature: the reactive α-chloro group allows for nucleophilic displacement, while the sulfonamide moiety can engage in hydrogen bonding or act as a stable linking group.

A critical point of clarification is the distinction between the target molecule and its more common structural isomer, N,N-Dimethylsulfamoyl chloride , (CH₃)₂NSO₂Cl (CAS 13360-57-1).[1][2] While both share the same molecular formula (C₃H₈ClNO₂S, corrected from C2 formula of the isomer), their reactivity is fundamentally different. N,N-Dimethylsulfamoyl chloride is an electrophilic reagent used to introduce the dimethylsulfamoyl group onto nucleophiles like amines or alcohols.[3][4] In contrast, this compound features a stable sulfonamide group and a reactive chloromethyl group, making it a valuable synthetic building block.

This guide focuses exclusively on the synthesis of This compound (CAS 35427-68-0) .

Proposed Synthetic Pathway: A First-Principles Approach

Given the lack of specific literature, a logical and efficient synthesis is proposed via the reaction of Chloromethanesulfonyl chloride with dimethylamine . This strategy is predicated on the well-established nucleophilic substitution reaction between sulfonyl chlorides and amines to form sulfonamides.

The overall reaction is as follows:

ClCH₂SO₂Cl + 2 (CH₃)₂NH → ClCH₂SO₂N(CH₃)₂ + [(CH₃)₂NH₂]⁺Cl⁻

This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction, which can be performed in standard laboratory equipment.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a validated, general procedure for the synthesis of sulfonamides from sulfonyl chlorides and secondary amines.

3.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Form | CAS No. | Notes |

| Chloromethanesulfonyl chloride | ClCH₂SO₂Cl | 149.00 | Liquid | 1623-93-4 | Corrosive, lachrymator. Handle in fume hood. |

| Dimethylamine solution | (CH₃)₂NH | 45.08 | Solution | 124-40-3 | Typically 40% in H₂O or 2M in THF. Flammable. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Liquid | 75-09-2 | Anhydrous grade recommended. |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Liquid | 121-44-8 | Alternative base. Dry over KOH. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Aqueous | 7647-01-0 | 1 M solution for workup. |

| Brine | NaCl(aq) | - | Aqueous | - | Saturated NaCl solution. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Solid | 7487-88-9 | Drying agent. |

3.2. Step-by-Step Procedure

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve chloromethanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.

-

Amine Addition: Slowly add a solution of dimethylamine (2.2 eq, e.g., 2.0 M solution in THF) dropwise via the addition funnel over 30-45 minutes. Maintain the internal temperature below 5 °C. Rationale: The first equivalent of dimethylamine acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrochloric acid generated during the reaction. Using a slight excess ensures complete consumption of the starting sulfonyl chloride.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot has disappeared.

-

Quenching and Workup:

-

Cool the mixture again to 0 °C and slowly add 1 M HCl to quench any remaining unreacted amine and to protonate the dimethylammonium chloride salt, facilitating its transfer to the aqueous phase.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (1x), and finally with brine (1x). Rationale: The acid wash removes the amine base and its salt. The bicarbonate wash removes any residual acid. The brine wash helps to break emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation, depending on its physical state (expected to be a solid or high-boiling liquid).

Reaction Mechanism

The formation of the sulfonamide proceeds via a classic nucleophilic acyl substitution-type mechanism at the sulfur center.

Caption: Mechanism for sulfonamide formation.

Causality of Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

-

Elimination: The intermediate collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion as a leaving group. A second molecule of dimethylamine then deprotonates the nitrogen to yield the final neutral sulfonamide and dimethylammonium chloride.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the two protons of the chloromethyl group (Cl-CH₂-) and a singlet for the six protons of the two N-methyl groups (-N(CH₃)₂). The relative integration should be 1:3 (or 2H:6H).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Distinct signals for the chloromethyl carbon and the N-methyl carbons are expected.[5]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (157.62 g/mol ), with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: Strong absorption bands characteristic of the sulfonyl group (S=O) are expected around 1350 cm⁻¹ and 1160 cm⁻¹.

Safety and Handling

Handling the reagents for this synthesis requires strict adherence to safety protocols in a well-ventilated chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[6]

-

Chloromethanesulfonyl chloride: This reagent is highly corrosive and a lachrymator (tear-inducing). Avoid inhalation of vapors and contact with skin and eyes. Work exclusively in a fume hood.

-

Dimethylamine: This reagent is flammable and corrosive. It has a strong, unpleasant odor. Handle with care, avoiding inhalation.

-

Dichloromethane: A volatile organic solvent. Minimize exposure through inhalation.

-

Emergency Procedures: In case of skin contact, wash immediately and thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) readily available.

Conclusion

This guide provides a robust and scientifically grounded pathway for the synthesis of this compound. By leveraging the fundamental reactivity of sulfonyl chlorides with amines, this protocol offers a reliable method for researchers to access this valuable chemical building block. Adherence to the detailed experimental procedure, coupled with stringent safety measures, will enable the successful and safe production of the target compound for applications in pharmaceutical and chemical research.

References

-

National Center for Biotechnology Information. (n.d.). 1-chloro-N-methylmethanesulfonamide. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). A kind of method for preparing dimethylamino sulfonic acid chloride. Google Patents.

-

Wiley-VCH. (n.d.). Supporting Information. Wiley Online Library. Retrieved from [Link]

-

Ottokemi. (n.d.). N,N-Dimethylsulfamoyl chloride, 99% 13360-57-1 India. Ottokemi. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethylsulphamoyl chloride. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chloro-N,N-dimethylmethanamine. PubChem. Retrieved from [Link]

-

Organic Syntheses. (1996). 1-Chloro-1-[(dimethyl)phenylsilyl]hexane. Organic Syntheses, 73, 50. Retrieved from [Link]

-

Shukla, S., Bishnoi, A., Devi, P., Fatma, S., & Singh, R. (2021). Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide. Indian Journal of Pure & Applied Physics, 59, 513-521. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. Google Patents.

-

Grimshaw, J., & Trocha-Grimshaw, J. (1990). Electrochemical reactions. Part 20. Intramolecular cyclisation during the reduction of 2-chloro-NN-diphenylbenzamides. Journal of the Chemical Society, Perkin Transactions 1, 2175-2178. Retrieved from [Link]

-

Brew, C. G., & Hartshorn, S. R. (1974). The kinetics of the reactions of aniline with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in dimethyl sulphoxide, dimethylformamide, acetonitrile, and nitromethane. Journal of the Chemical Society, Perkin Transactions 2, 1307-1311. Retrieved from [Link]

Sources

- 1. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]

- 2. Dimethylsulphamoyl chloride | C2H6ClNO2S | CID 83372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethylsulfamoyl chloride | 13360-57-1 | Benchchem [benchchem.com]

- 4. N,N-二甲胺基磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. fishersci.fr [fishersci.fr]

Introduction: A Versatile Building Block at the Intersection of Potency and Function

An In-depth Technical Guide to 1-Chloro-N,N-dimethylmethanesulfonamide for Advanced Research

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of specific functional groups is paramount to achieving desired pharmacological and physicochemical properties. The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a wide array of therapeutics.[1] Simultaneously, the introduction of chlorine atoms into molecular scaffolds has been recognized for its profound, often transformative, impact on biological activity—a phenomenon aptly termed the "Magic Chloro" effect.[2][3] This effect can lead to dramatic improvements in potency and favorable alterations in pharmacokinetic profiles.[2]

This compound (CAS: 35427-68-0) emerges as a reagent of significant interest, embodying the convergence of these powerful structural motifs. It serves as a compact, versatile electrophilic building block for introducing the N,N-dimethylsulfonamidomethyl group. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of its properties, synthesis, reactivity, and strategic applications, grounding all claims in established scientific principles.

Physicochemical and Structural Properties

A clear understanding of a reagent's physical properties is the foundation for its effective use in the laboratory. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 35427-68-0 | |

| Molecular Formula | C₃H₈ClNO₂S | [4] |

| Molecular Weight | 157.62 g/mol | [4] |

| Physical Form | Solid | |

| InChI Key | ZXITUKQGFPKRMS-UHFFFAOYSA-N | [5] |

| SMILES | CN(C)S(=O)(=O)CCl | [5] |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature |

Synthesis and Purification

While several routes to α-chlorosulfonamides exist, a common and reliable laboratory-scale approach involves the direct α-chlorination of the parent sulfonamide using an electrophilic chlorine source such as N-Chlorosuccinimide (NCS). The electron-withdrawing nature of the sulfonyl group acidifies the α-protons, facilitating deprotonation and subsequent reaction with the chlorinating agent.

Experimental Protocol: Synthesis via N-Chlorosuccinimide

This protocol describes a representative procedure for the synthesis, purification, and validation of this compound.

Step 1: Reaction Setup

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N-dimethylmethanesulfonamide (1.0 eq).

-

Add anhydrous acetonitrile as the solvent.

-

Add N-Chlorosuccinimide (NCS) (1.1 eq) to the flask.

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide (0.02 eq).

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 3: Workup and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous sodium thiosulfate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification and Validation

-

Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization

Authenticating the structure of the synthesized compound is a critical, self-validating step in any protocol. Below are the expected spectroscopic signatures for this compound.

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

-

A sharp singlet corresponding to the six protons of the two equivalent methyl groups of the N,N-dimethyl moiety, likely appearing in the δ 2.8-3.0 ppm range.[1]

-

A singlet for the two protons of the chloromethyl (-CH₂Cl) group, shifted downfield due to the influence of both the chlorine atom and the sulfonyl group, expected in the δ 4.5-4.8 ppm range.

-

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure.

-

A signal for the N,N-dimethyl carbons, typically around δ 38-40 ppm.[1]

-

A signal for the chloromethyl carbon, significantly deshielded, expected around δ 60-65 ppm.

-

-

Mass Spectrometry (MS): Electron ionization (EI-MS) or electrospray ionization (ESI-MS) will confirm the molecular weight.

-

The mass spectrum should show a molecular ion [M]⁺ or protonated molecule [M+H]⁺ with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).[6]

-

Common fragmentation patterns would involve the loss of a chlorine radical (·Cl) or the cleavage of the C-S bond.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups.

-

Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group, typically found in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions, respectively.

-

C-H stretching vibrations just below 3000 cm⁻¹.

-

A C-Cl stretching vibration, usually in the 800-600 cm⁻¹ range.

-

Reactivity and Synthetic Utility

The synthetic value of this compound stems from its function as a potent electrophile. The chlorine atom is an excellent leaving group, and the adjacent electron-withdrawing sulfonyl group activates the α-carbon towards nucleophilic attack.

This reactivity makes it an ideal reagent for the sulfonamidomethylation of a wide variety of nucleophiles, including amines, thiols, phenols, and carbanions. This reaction installs the N,N-dimethylsulfonamidomethyl group, a functional handle that can significantly enhance the aqueous solubility and metabolic stability of a parent molecule—attributes that are highly desirable in drug candidates.

Strategic Applications in Drug Discovery

The incorporation of chlorine is a well-established strategy in medicinal chemistry to enhance biological activity.[2][7] Furthermore, the dimethylamine pharmacophore is present in numerous FDA-approved drugs, highlighting its value in molecular design.[8] this compound provides a direct route to leverage these benefits.

-

Modulation of Physicochemical Properties: The N,N-dimethylsulfonamide group is polar and can act as a hydrogen bond acceptor. Attaching this group to a lipophilic drug candidate can improve its solubility and permeability profile, which is crucial for oral bioavailability.

-

Metabolic Blocking: The site of attachment for the sulfonamidomethyl group can be a position on the parent molecule that is susceptible to metabolic oxidation. The steric bulk and electronic nature of the sulfonamide can shield this position, thereby reducing metabolic clearance and prolonging the drug's half-life.

-

Introduction of New Binding Interactions: The sulfonyl oxygens can form strong hydrogen bonds with amino acid residues (e.g., arginine, lysine) in a protein's active site, potentially creating new, potency-enhancing interactions that were not possible with the parent scaffold.

Safety and Handling

As with any reactive chemical, proper safety protocols must be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[9]

-

Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[9]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, rinse mouth and call a physician or poison control center immediately.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

Conclusion

This compound is more than just a simple chlorinated reagent; it is a sophisticated synthetic tool that allows for the precise installation of a functionality with proven benefits in medicinal chemistry. Its straightforward synthesis, predictable reactivity as an electrophile, and the valuable properties imparted by the N,N-dimethylsulfonamidomethyl group make it an essential building block for scientists aiming to optimize lead compounds in drug discovery and develop novel molecules in organic synthesis. A thorough understanding of its characteristics and handling requirements, as detailed in this guide, is the key to unlocking its full potential in the research laboratory.

References

-

PubChem. 1-chloro-N-methylmethanesulfonamide. National Center for Biotechnology Information. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted). [Link]

-

ResearchGate. 1 H NMR spectra of 1 measured in d 7 -dmf and d 6 -dmso at 303 K. [Link]

-

Oakwood Chemical. This compound. [Link]

-

PubChem. 1-Chloro-N,N-dimethylmethanamine. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted). [Link]

-

PubChemLite. This compound (C3H8ClNO2S). [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). [Link]

-

Organic Syntheses. (chloromethyl)dimethylphenylsilane. [Link]

-

Al-Zoubi, W., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules. [Link]

-

Al-Ostoot, F.H., et al. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PeerJ. [Link]

-

ResearchGate. Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. [Link]

-

Chiodi, D., & Ishihara, Y. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

-

de Souza, M.V.N. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Curr. Drug Discov. Technol.[Link]

-

Muzart, J. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Catalysts. [Link]

-

ResearchGate. Ambident Reactivity of Chloro(dialkylamino)(diphenylphosphinoyl)methanes. [Link]

-

PubChem. Sulfamide, N,N-dimethyl-N'-phenyl-. National Center for Biotechnology Information. [Link]

-

Martinu, T., & Dailey, W.P. Reactivity of 1-chloro-3-phenyldiazirines. J. Org. Chem.[Link]

-

Chiodi, D., & Ishihara, Y. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

-

ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

-

ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

-

ResearchGate. ChemInform Abstract: Applications of N-Chlorosuccinimide in Organic Synthesis. [Link]

Sources

- 1. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. This compound [oakwoodchemical.com]

- 5. PubChemLite - this compound (C3H8ClNO2S) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Safety and Handling of 1-Chloro-N,N-dimethylmethanesulfonamide

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 1-Chloro-N,N-dimethylmethanesulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development who may work with this reactive compound. The information herein is synthesized from established safety data sheets, academic literature, and field-proven best practices to ensure a thorough understanding of the associated risks and mitigation strategies.

Understanding the Inherent Risks: Hazard Identification and Classification

This compound is a sulfamoyl chloride that, while a valuable reagent in organic synthesis, presents several potential hazards. Its reactivity is the source of its utility and its risks. The primary hazards are associated with its corrosivity, reactivity with water, and potential for thermal decomposition.

GHS Hazard Classification (Typical for structurally similar sulfamoyl chlorides):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 2 | Fatal if inhaled. |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage. |

| Carcinogenicity | Category 1B | May cause cancer. |

Note: This classification is based on data for the closely related compound N,N-Dimethylsulfamoyl chloride and should be considered representative. Always consult the specific Safety Data Sheet (SDS) for the lot you are using.

The core of its hazardous nature lies in the electrophilicity of the sulfur atom, making it susceptible to attack by nucleophiles, including water. This reactivity is the "why" behind the stringent handling protocols that will be outlined.

Prudent Practices: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a multi-layered approach to safety is imperative. This begins with engineering controls and is supplemented by rigorous personal protective equipment protocols.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a well-ventilated chemical fume hood. The fume hood provides critical protection against the inhalation of its potentially fatal vapors and any aerosols that may be generated. An emergency shower and eyewash station must be readily accessible and tested regularly.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of appropriate PPE is critical to prevent contact with this corrosive and toxic substance. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and vapors.

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves may offer limited protection for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be used. Always inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A flame-resistant lab coat, worn fully buttoned, is the minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or a full chemical suit should be worn.

-

Respiratory Protection: A full-face respirator with a cartridge appropriate for acid gases and organic vapors is necessary, especially when working with larger quantities or in situations where the fume hood's containment may be compromised.

Chemical Reactivity and Incompatibilities: A Deeper Dive

Understanding the chemical behavior of this compound is fundamental to its safe handling. As a sulfamoyl chloride, it is a potent electrophile.

Reactivity with Nucleophiles

The primary mode of reaction is nucleophilic substitution at the sulfur atom. It will react readily with a wide range of nucleophiles, including:

-

Water: Hydrolysis occurs rapidly, producing hydrochloric acid and N,N-dimethylmethanesulfonamide. This reaction is exothermic and the generation of corrosive HCl gas is a significant hazard.

-

Alcohols: Reacts to form sulfonate esters.

-

Amines: Reacts to form sulfonamides. This is a common synthetic application of this class of compounds.

Thermal Decomposition

Potential Thermal Decomposition Products:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Sulfur oxides (SOx)

-

Hydrogen chloride (HCl) gas

It is crucial to avoid heating this compound unless under controlled reaction conditions.

Chemical Compatibility

Due to its corrosive and reactive nature, care must be taken in selecting appropriate materials for handling and storage.

| Material | Compatibility | Rationale |

| Metals | ||

| Stainless Steel (304, 316) | Good to Moderate | Generally resistant, but can be susceptible to pitting corrosion in the presence of chlorides, especially with moisture.[3][4] |

| Hastelloy | Excellent | Highly resistant to chloride-induced corrosion.[5][6] |

| Aluminum | Poor | Not recommended due to susceptibility to corrosion by chlorinated compounds. |

| Plastics | ||

| PTFE, PFA, FEP | Excellent | Highly inert and resistant to a wide range of chemicals. |

| PEEK | Excellent | Offers broad chemical resistance and high mechanical strength. |

| Polypropylene (PP) | Moderate | May show some swelling or degradation over time. |

| Polyethylene (HDPE, LDPE) | Poor to Moderate | Susceptible to attack by chlorinated compounds. |

| Polyvinyl Chloride (PVC) | Poor | Not recommended as it can be attacked by chlorinated solvents.[7] |

| Elastomers | ||

| Viton™ (FKM) | Good | Generally good resistance to chlorinated compounds. |

| Kalrez® (FFKM) | Excellent | Superior chemical resistance across a broad range of substances. |

| Buna-N (Nitrile) | Poor | Not recommended for prolonged contact. |

| EPDM | Poor | Susceptible to degradation by chlorinated compounds. |

Storage and Disposal: Long-Term Safety and Environmental Responsibility

Proper storage and disposal are critical to maintaining a safe laboratory environment and preventing environmental contamination.

Storage Conditions

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.[2] Storage in a refrigerator or freezer (at 2-8°C) is often recommended to minimize decomposition.[8] The storage area should be clearly labeled with the appropriate hazard warnings.

Disposal Procedures

All waste containing this compound must be treated as hazardous waste. It should be collected in a designated, properly labeled, and sealed container. Disposal must be carried out in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain, as it can react with water and damage plumbing, in addition to causing environmental harm.

In Case of Emergency: Preparedness and Response

Despite all precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.

Spills

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

-

Evacuate: Immediately evacuate the affected area.

-

Alert: Notify your supervisor and the institution's environmental health and safety (EHS) department.

-

Isolate: If it is safe to do so, prevent the spill from spreading.

-

Do Not Attempt to Clean Up a Large Spill Yourself: A trained hazardous materials team should handle the cleanup of any significant spill.

For a very small, contained spill, and only if you are trained and have the appropriate PPE and spill kit materials (such as a neutral absorbent material), you may proceed with cleanup. Never use water to clean up a spill of this compound.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Field-Proven Insights: Experimental Protocol for Sulfonamide Synthesis

The primary use of this compound and its analogs is in the synthesis of sulfonamides. The following is a general, field-proven protocol that can be adapted for specific substrates.

Objective: To synthesize a sulfonamide via the reaction of an amine with a sulfamoyl chloride.

Materials:

-

This compound (or other sulfamoyl chloride)

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and stir bar

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent.

-

Reaction: In the dropping funnel, prepare a solution of this compound (1.05 equivalents) in the anhydrous solvent.

-

Addition: Cool the amine solution to 0°C using an ice bath. Slowly add the sulfamoyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of flame-dried glassware and an inert atmosphere is crucial to prevent the hydrolysis of the sulfamoyl chloride by atmospheric moisture.

-

Tertiary Amine Base: The tertiary amine base is added to neutralize the hydrochloric acid that is generated during the reaction, driving the reaction to completion.

-

Slow Addition at 0°C: The slow, dropwise addition of the sulfamoyl chloride at a reduced temperature helps to control the exothermicity of the reaction and minimize the formation of byproducts.

Conclusion: A Culture of Safety

This compound is a powerful synthetic tool, but its utility is intrinsically linked to its reactivity and associated hazards. A thorough understanding of its chemical properties, strict adherence to safety protocols, and a well-prepared emergency response plan are not merely procedural formalities but are the cornerstones of responsible scientific practice. By integrating the principles outlined in this guide into your laboratory's standard operating procedures, you can mitigate the risks and harness the synthetic potential of this valuable reagent.

References

-

ChemBK. (2024). N,N-Dimethylsulfamoyl chloride. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethylsulfamoyl Chloride, 99% (GC). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. Retrieved from [Link]

-

ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Accident Report Detail. Retrieved from [Link]

-

ResearchGate. (2025). Reactive chemistry incidents in laboratories. Retrieved from [Link]

-

Chemline. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

-

Reddit. (2023). Lab Accident. Retrieved from [Link]

-

U.S. Chemical Safety and Hazard Investigation Board. (2011, October 21). Experimenting with Danger [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (2018). Reaction of N, N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions. Retrieved from [Link]

-

ResearchGate. (2023). Effect of Sulfide and Chloride Ions on Pitting Corrosion of Type 316 Austenitic Stainless Steel in Groundwater Conditions Using Response Surface Methodology. Retrieved from [Link]

-

Penflex. (n.d.). Chloride and Chlorine Levels and Stainless Steel Alloy Selection. Retrieved from [Link]

-

Organic Problems. (n.d.). Alkyl Halides, Alcohols, Ethers and Epoxides. Retrieved from [Link]

-

ResearchGate. (2025). Interaction mechanisms of a Hastelloy N-316L stainless steel couple in molten LiF-NaF-KF salt. Retrieved from [Link]

-

ResearchGate. (2025). Corrosion resistance of Hastelloys in molten metal-chloride heat-transfer fluids for concentrating solar power applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Corrosion Resistance of Some Stainless Steels in Chloride Solutions. Retrieved from [Link]

Sources

- 1. Dimethylsulfamoyl chloride(13360-57-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. researchgate.net [researchgate.net]

- 4. penflex.com [penflex.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dimethylsulfamoyl chloride | 13360-57-1 [chemicalbook.com]

Preamble: Navigating Spectroscopic Analysis in the Absence of Published Data

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Chloro-N,N-dimethylmethanesulfonamide

In the landscape of chemical research and drug development, scientists often encounter novel or niche compounds for which comprehensive, publicly available analytical data is scarce. This compound (CAS 35427-68-0) is one such molecule. As a specialized reagent, major suppliers explicitly note the absence of collected analytical data, placing the onus of characterization on the researcher.[1]

This guide is structured to address this challenge directly. Instead of presenting non-existent data, we will leverage our expertise to build a robust, predictive model for the spectroscopic profile of this compound. By grounding our analysis in the verified experimental data of its parent compound, N,N-dimethylmethanesulfonamide (CAS 918-05-8), and applying fundamental principles of chemical spectroscopy, we can establish a reliable set of expectations for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach serves as a blueprint for researchers to confidently characterize this and other novel molecules.

Molecular Structure and its Spectroscopic Implications